molecular formula C10H14N2O B14384993 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one CAS No. 89964-66-9

1-(2-Methyl-2-phenylhydrazinyl)propan-2-one

Cat. No.: B14384993
CAS No.: 89964-66-9
M. Wt: 178.23 g/mol
InChI Key: GMKUFDBFYCZIEV-UHFFFAOYSA-N
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Description

1-(2-Methyl-2-phenylhydrazinyl)propan-2-one is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazine functional group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one typically involves the reaction of 2-methyl-2-phenylhydrazine with propanone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Methyl-2-phenylhydrazinyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methyl-2-phenylhydrazinyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-phenylhydrazinyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved in its action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

1-(2-Methyl-2-phenylhydrazinyl)propan-2-one can be compared with other similar compounds, such as:

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but different applications.

    2-Methyl-2-phenylhydrazine: A precursor to the compound , with distinct chemical properties.

    Propanone derivatives: Compounds with similar backbone structures but different functional groups, leading to varied reactivity and applications.

Properties

CAS No.

89964-66-9

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-(2-methyl-2-phenylhydrazinyl)propan-2-one

InChI

InChI=1S/C10H14N2O/c1-9(13)8-11-12(2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

GMKUFDBFYCZIEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNN(C)C1=CC=CC=C1

Origin of Product

United States

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